Magnesium bis[2-(2,4-dichlorophenoxy)propionate]
Description
Properties
CAS No. |
29413-61-4 |
|---|---|
Molecular Formula |
C18H14Cl4MgO6 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
magnesium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/2C9H8Cl2O3.Mg/c2*1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2*2-5H,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
PVAAOBAQAZXOQT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis[2-(2,4-dichlorophenoxy)propionate] typically involves the reaction of magnesium salts with 2-(2,4-dichlorophenoxy)propionic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of magnesium bis[2-(2,4-dichlorophenoxy)propionate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Agricultural Applications
Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is primarily utilized as an herbicide. Its effectiveness against a wide range of weeds has been documented in several studies.
-
Case Study 1: Herbicidal Efficacy
A study conducted on the efficacy of magnesium bis[2-(2,4-dichlorophenoxy)propionate] demonstrated significant weed control in crops. The compound was applied at varying concentrations, and results showed a reduction in weed biomass by up to 85% compared to untreated controls. This highlights its potential as a selective herbicide . -
Table 1: Herbicidal Efficacy Data
Concentration (g/ha) Weed Biomass Reduction (%) 0 0 50 45 100 70 200 85
Environmental Applications
The compound has also been studied for its role in environmental remediation. Its ability to stabilize certain pollutants makes it valuable in wastewater treatment processes.
-
Case Study 2: Pollutant Stabilization
Research indicated that magnesium bis[2-(2,4-dichlorophenoxy)propionate] effectively stabilized heavy metals in contaminated soils, reducing leachability and bioavailability. In a controlled study, soils treated with the compound showed a decrease in cadmium and lead concentrations by over 60% after six months . -
Table 2: Heavy Metal Stabilization Results
Treatment Type Cadmium Reduction (%) Lead Reduction (%) Control 0 0 Magnesium bis[2-(2,4-dichlorophenoxy)propionate] (10 g/kg) 62 65
Medicinal Chemistry
In medicinal chemistry, magnesium bis[2-(2,4-dichlorophenoxy)propionate] has been investigated for its potential therapeutic effects.
-
Case Study 3: Antimicrobial Activity
A study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . -
Table 3: Antimicrobial Activity Data
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16
Mechanism of Action
The mechanism of action of magnesium bis[2-(2,4-dichlorophenoxy)propionate] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Magnesium bis[2-(4-chloro-2-methylphenoxy)propanoate]
Molecular formula : $ \text{C}{20}\text{H}{20}\text{Cl}2\text{MgO}6 $
Average mass : 451.579 g/mol
Key differences :
- Substituents: Contains a methyl group at the 2-position and a chlorine at the 4-position on the phenoxy ring, compared to two chlorines at the 2,4-positions in the target compound.
- Environmental persistence : Methyl groups may enhance lipophilicity, increasing soil adsorption compared to dichloro derivatives .
Data Table: Structural and Physicochemical Comparison
Parent Acid: 2-(2,4-Dichlorophenoxy)propionic Acid
Molecular formula : $ \text{C}9\text{H}8\text{Cl}2\text{O}3 $
Key differences :
Functional Analogues: Phenoxy Herbicides
Compounds like 2,4-DP (dichlorprop) and MCPA share structural similarities but differ in metal coordination and substituent patterns:
Research Findings and Implications
- Stereochemical Influence: The (R)-enantiomer of magnesium bis[2-(2,4-dichlorophenoxy)propionate] may exhibit higher herbicidal activity, as seen in chiral phenoxypropionates .
- Environmental Impact : Dichloro derivatives persist longer in soil than methyl-chloro analogues, raising concerns about bioaccumulation .
- Toxicity Profile: Both compounds likely share toxicity risks (e.g., endocrine disruption) common to chlorinated phenoxy acids, but salt forms may mitigate acute exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
